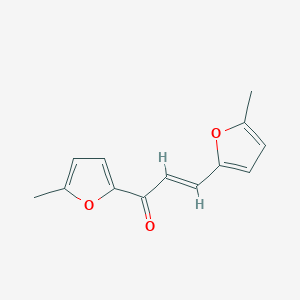

(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1,3-bis(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-9-3-5-11(15-9)6-7-12(14)13-8-4-10(2)16-13/h3-8H,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPPUFINQDVBKF-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The Claisen-Schmidt condensation is the most widely employed method for synthesizing α,β-unsaturated ketones, including (2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one. The reaction involves the base-catalyzed aldol condensation between 5-methylfurfural and acetone , followed by dehydration to form the conjugated enone system.

The general reaction proceeds as follows:

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol serves as the catalytic base. The reaction is typically conducted at room temperature or under mild reflux conditions (40–60°C) to maximize yield while minimizing side reactions.

Procedure and Conditions

-

Reagent Preparation : 5-Methylfurfural (1.0 equiv) and acetone (1.2 equiv) are dissolved in ethanol.

-

Base Addition : Aqueous NaOH (10–20% w/v) is added dropwise with vigorous stirring.

-

Reaction Monitoring : Progress is tracked via thin-layer chromatography (TLC), with completion typically achieved within 6–12 hours.

-

Workup : The mixture is neutralized with dilute acetic acid, and the product is extracted using ethyl acetate.

-

Purification : Recrystallization from ethanol or column chromatography yields the pure compound (60–75% yield).

Key Optimization Parameters

-

Solvent Choice : Ethanol outperforms methanol due to better solubility of intermediates.

-

Base Concentration : Excess base (>20% w/v) leads to over-dehydration and reduced yields.

-

Temperature Control : Prolonged reflux above 60°C promotes side reactions, such as furan ring oxidation.

Copper-Catalyzed Synthesis Approach

Catalytic System and Reaction Setup

An alternative method utilizes CuBr₂ as a catalyst to facilitate the coupling of 2-methylfuran with preformed chalcone intermediates. This approach avoids the need for strong bases and enables milder reaction conditions.

The reaction mechanism involves:

Optimization Parameters

-

Catalyst Loading : 2.5 mol% CuBr₂ achieves optimal activity without side product formation.

-

Solvent : Dichloromethane (CH₂Cl₂) provides superior reactivity compared to polar aprotic solvents.

-

Reaction Time : Completion occurs within 4 hours at room temperature, significantly faster than Claisen-Schmidt condensation.

Isolation and Purification

Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography using a gradient eluent (petroleum ether/CH₂Cl₂). Reported yields range from 70–85%, with purity exceeding 95%.

Comparative Evaluation of Synthesis Methods

The copper-catalyzed method offers higher yields and shorter reaction times but requires specialized catalysts and chromatographic purification. In contrast, the Claisen-Schmidt approach is more accessible for small-scale synthesis but less efficient.

Recent Innovations in Preparation Techniques

Solvent-Free Synthesis

Emerging protocols eliminate solvents by employing mechanochemical grinding of solid 5-methylfurfural and acetone with K₂CO₃ as a base. This green chemistry approach reduces waste and achieves comparable yields (65–70%).

Microwave-Assisted Methods

Microwave irradiation (100 W, 80°C) accelerates the Claisen-Schmidt reaction, completing condensation in 30–45 minutes. This method enhances reproducibility and is scalable for high-throughput synthesis.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial production utilizes continuous flow systems to maintain precise control over reaction parameters. Key advantages include:

-

Enhanced Heat Transfer : Minimizes thermal degradation of furan rings.

-

Automated Quenching : Immediate neutralization improves yield consistency.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of (2E)-1,3-Bis(5-methylfuran-2-yl)propan-1-ol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the furan rings.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical formula for (2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one is C13H12O3, with a molecular weight of 216.23 g/mol. The compound features two 5-methylfuran moieties linked by a prop-2-en-1-one backbone.

Synthesis Method:

The synthesis typically involves the Claisen-Schmidt condensation reaction , where a suitable aldehyde reacts with a ketone under basic conditions. Common bases used include sodium hydroxide or potassium hydroxide, with solvents such as ethanol or methanol facilitating the reaction. The general reaction can be summarized as follows:

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its furan rings contribute to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

- Antimicrobial Activity Study : A study demonstrated that the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent in clinical settings.

- Anti-inflammatory Research : Another investigation revealed that it significantly reduced pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .

- Cancer Research : In vitro studies have shown that the compound induces apoptosis in breast cancer cells through mitochondrial pathways, highlighting its anticancer properties .

Mechanism of Action

The mechanism by which (2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The furan rings and the propenone backbone can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Chalcone Derivatives

Substituent Effects on Properties

- Lipophilicity and Solubility: The 5-methylfuran groups in the target compound increase lipophilicity compared to non-methylated furan derivatives (e.g., (2E)-1,3-Bis(furan-2-yl)prop-2-en-1-one). This may enhance membrane permeability in biological systems but reduce aqueous solubility .

- Crystallinity: Derivatives with aromatic substituents (e.g., p-tolyl, 4-methylphenyl) exhibit solid states and higher melting points due to stronger van der Waals interactions and π-π stacking . In contrast, the target compound’s liquid state suggests weaker intermolecular forces, likely due to the bulky, non-planar 5-methylfuran groups .

- Biological Activity : Compound 1 (), with a 5-methylfuran and dimethoxyphenyl group, demonstrated significant antibacterial activity against Staphylococcus aureus (inhibition zone: 8.5 ± 0.71 mm). The target compound’s lack of polar groups (e.g., methoxy) may limit similar efficacy but could be advantageous in hydrophobic drug formulations .

Mechanical and Electronic Properties

While mechanical data (e.g., elastic constants) for the target compound are unavailable, molecular dynamics simulations of related chalcones () reveal correlations between substituents and mechanical behavior. For example:

- Bulky substituents reduce Young’s modulus due to steric hindrance.

- Halogenated derivatives (e.g., bromo, chloro) exhibit higher rigidity, as seen in (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one (Young’s modulus: ~12 GPa) .

Biological Activity

(2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative notable for its unique structure, comprising two 5-methylfuran moieties attached to a prop-2-en-1-one backbone. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of furan rings in its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological exploration.

- Molecular Formula : C13H12O3

- Molecular Weight : 216.23 g/mol

Synthesis

The compound is typically synthesized via the Claisen-Schmidt condensation reaction, which involves the reaction of 5-methylfurfural with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include stirring at room temperature or slightly elevated temperatures to facilitate product formation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions it as a potential therapeutic agent in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Molecular docking studies suggest that the compound can bind effectively to specific protein targets involved in cancer progression .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammation and cancer pathways.

- Receptor Modulation : It may modulate receptor activity related to pain and inflammation.

These interactions are facilitated by non-covalent interactions such as hydrogen bonding and π-π stacking due to the presence of furan rings in its structure .

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics.

- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats, indicating strong anti-inflammatory properties .

- Cancer Cell Line Studies : In vitro testing on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-1,3-Bis(5-bromofuran-2-yl)prop-2-en-1-one | Structure | Moderate antimicrobial activity |

| (2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | Structure | Anticancer properties but lower anti-inflammatory effects |

The unique combination of methyl groups on the furan rings enhances the biological activity of this compound compared to structurally similar compounds lacking these substituents.

Q & A

Q. What are the standard synthetic routes for (2E)-1,3-Bis(5-methylfuran-2-yl)prop-2-en-1-one, and which reagents are critical for its formation?

The compound can be synthesized via Claisen-Schmidt condensation, where aromatic aldehydes and ketones undergo base-catalyzed aldol reactions. Key reagents include sodium hydroxide or potassium hydroxide in ethanol, with temperature control (60–80°C) to optimize yield. Oxidation steps may employ m-CPBA or H₂O₂ under acidic conditions, while reductions use NaBH₄ or LiAlH₄ . Monitoring reaction progress via TLC is essential to ensure intermediate purity.

Q. How can structural characterization of this compound be performed to confirm its (2E)-configuration?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in analogous furan-containing chalcones . Complementary techniques include NMR (¹H and ¹³C) to observe coupling constants (e.g., J = 15–16 Hz for trans-alkene protons) and FT-IR to identify carbonyl (C=O) stretching at ~1650 cm⁻¹. UV-Vis spectroscopy can further corroborate conjugation in the α,β-unsaturated ketone system .

Q. What preliminary assays are recommended to screen for biological activity in this compound?

Begin with antimicrobial disk diffusion assays (e.g., against E. coli or S. aureus) and cytotoxicity screening via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Use positive controls like doxorubicin for comparison. Dose-response curves (0.1–100 µM) help determine IC₅₀ values. These methods align with protocols used for structurally similar chalcone derivatives .

Q. What safety precautions are necessary when handling this compound in the lab?

Refer to its GHS classification: acute toxicity (oral), skin/eye irritation, and respiratory hazards. Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid aerosol formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .

Q. How can solubility challenges be addressed during in vitro studies?

Use polar aprotic solvents like DMSO or DMF for initial stock solutions. For aqueous compatibility, employ co-solvents (e.g., PEG-400) or surfactants (Tween-80) at ≤1% v/v. Centrifuge suspensions at 10,000 rpm for 10 minutes to remove insoluble aggregates before spectrophotometric analysis .

Advanced Research Questions

Q. What strategies optimize reaction conditions to improve synthetic yield and stereoselectivity?

Fine-tune base concentration (e.g., 10–20% NaOH) and reaction time (12–24 hrs) to minimize side products. Microwave-assisted synthesis (80°C, 30 mins) can enhance efficiency. Catalyst screening (e.g., proline derivatives) may improve stereocontrol. Monitor by HPLC-MS to quantify intermediates and adjust parameters dynamically .

Q. How can computational methods predict the compound’s interaction with biological targets?

Perform molecular docking (AutoDock Vina) against validated targets (e.g., COX-2 or tubulin) using crystal structures from the PDB. MD simulations (GROMACS) over 100 ns assess binding stability. QSAR models trained on analogous chalcones can predict bioactivity and guide structural modifications .

Q. What experimental approaches resolve discrepancies in reported biological activity data?

Replicate assays under standardized conditions (pH, temperature, cell passage number). Validate purity via HPLC (>95%) to exclude contaminants. Use isogenic cell lines to control genetic variability. Cross-reference with proteomics (e.g., Western blotting for apoptosis markers) to confirm mechanistic hypotheses .

Q. How does substituent variation on the furan rings affect the compound’s electronic properties and reactivity?

Introduce electron-donating groups (e.g., -OCH₃) at the 5-methyl position to enhance π-conjugation, measured via cyclic voltammetry (reduction potential shifts). Compare Hammett σ values to correlate substituent effects with reaction rates in nucleophilic additions. SC-XRD of derivatives reveals steric influences on packing motifs .

Q. What advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

Conduct stability studies in simulated biological fluids (e.g., PBS at 37°C). Use LC-HRMS to identify degradation products (e.g., hydrolyzed ketones or oxidized furans). Solid-state NMR (¹³C CP-MAS) tracks structural changes in lyophilized samples. Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.